

# Evixapodlin treatment duration and scheduling

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Compound of Interest		
Compound Name:	Evixapodlin	
Cat. No.:	B8144761	Get Quote

# **Evixapodlin Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the experimental use of **Evixapodlin** (GS-4224), a small molecule inhibitor of the PD-1/PD-L1 interaction.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of Evixapodlin?

A1: **Evixapodlin** is an orally bioavailable small molecule that inhibits the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] Unlike monoclonal antibodies, **Evixapodlin** induces the dimerization of PD-L1 on the cell surface, which sterically hinders its binding to PD-1. This blockade disrupts the inhibitory signaling that tumor cells use to evade the immune system, thereby restoring T-cell activity against cancer cells.

Q2: What is the recommended treatment duration and scheduling for **Evixapodlin** in preclinical and clinical studies?

A2: Treatment duration and scheduling for **Evixapodlin** are context-dependent. In a Phase 1 clinical trial (NCT04049617) for advanced solid tumors, **Evixapodlin** was administered orally once daily in 21-day cycles.[3] Treatment was continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met. In preclinical mouse models, a common schedule involves daily intraperitoneal injections for a defined period, such as 6 days. [4][5]



Q3: What are the recommended storage and handling conditions for Evixapodlin?

A3: For long-term storage, **Evixapodlin** powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Stock solutions are typically prepared in DMSO. For in-solvent storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][6][7]

Q4: What is the solubility of **Evixapodlin**?

A4: **Evixapodlin** is soluble in DMSO at concentrations of approximately 50 mg/mL (~72.30 mM).[5] For in vivo studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or 10% DMSO + 90% Corn Oil.[5][8]

### **Troubleshooting Guides**

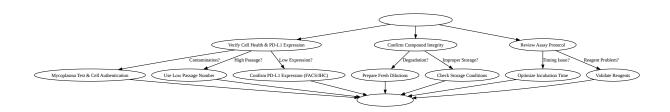
This section addresses common issues that may be encountered during experiments with **Evixapodlin**.

Issue 1: Inconsistent or low activity in in vitro cell-based assays.

- Potential Cause 1: Suboptimal Cell Health. Cell-based assays are highly sensitive to cell health and passage number.
  - Solution: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma). Regularly authenticate cell lines.
- Potential Cause 2: Incorrect Assay Timing. The timing of treatment and analysis can significantly impact results.
  - Solution: Optimize the incubation time for Evixapodlin treatment and the timing of the assay readout. For PD-L1 blockade assays, an incubation of 6-24 hours is a common starting point.[9]
- Potential Cause 3: Low PD-L1 Expression. The potency of Evixapodlin is dependent on the density of PD-L1 on the cell surface.
  - Solution: Use cell lines with confirmed high PD-L1 expression. If necessary, stimulate cells with interferon-gamma (IFN-y) to upregulate PD-L1 expression prior to the experiment.



- Potential Cause 4: Compound Instability. Improper storage or handling can lead to degradation of the compound.
  - Solution: Prepare fresh dilutions of Evixapodlin from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4][7]



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Caption: **Evixapodlin** blocks the PD-1/PD-L1 interaction.

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